molecular formula C15H24N2O4 B3166637 tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate CAS No. 912763-00-9

tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate

Cat. No.: B3166637
CAS No.: 912763-00-9
M. Wt: 296.36 g/mol
InChI Key: ZGJWJSYPOVKKER-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 2,4-dimethoxyphenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. Its tert-butyloxycarbonyl (Boc) group provides temporary amine protection during multi-step syntheses, enabling selective reactions at other functional sites . The 2,4-dimethoxy substitution on the phenyl ring contributes to electronic and steric effects that influence solubility, reactivity, and binding affinity in downstream applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(18)17-9-12(16)11-7-6-10(19-4)8-13(11)20-5/h6-8,12H,9,16H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJWJSYPOVKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-2-(2,4-dimethoxyphenyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis processes .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. It serves as an intermediate in the preparation of drugs that target specific enzymes or receptors in the body .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. The carbamate group can be cleaved under acidic conditions, releasing the free amine for further reactions. This property is exploited in organic synthesis to protect and deprotect amines as needed .

Comparison with Similar Compounds

Key Differences :

  • Yields vary based on steric hindrance; bulkier substituents (e.g., 3,4,5-trimethoxy) reduce reaction efficiency (e.g., 48% yield for a related CK1δ inhibitor precursor) .
  • Purification often requires flash chromatography or HPLC, with methoxy-substituted derivatives showing better separation due to polarity .

Comparative Insights :

  • The 2,4-dimethoxy configuration balances hydrogen bonding (via methoxy oxygen) and lipophilicity, making it versatile for CNS-targeting drugs .
  • Halogenated analogs exhibit higher target specificity but may face toxicity challenges .

Biological Activity

tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C15H24N2O4. It is part of a class of carbamate derivatives that have been studied for various biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula: C15H24N2O4
  • Molecular Weight: 296.37 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily linked to its role as a protecting group in organic synthesis, particularly in the synthesis of biologically active molecules. The compound can mask the reactivity of amine groups, facilitating selective reactions necessary for synthesizing complex pharmaceuticals. This selectivity is crucial in multi-step synthetic processes, especially in peptide synthesis where precise control over functional group reactivity is required .

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity:
    • Studies have shown that related carbamate derivatives can inhibit cancer cell growth through mechanisms involving apoptosis and modulation of anti-apoptotic proteins like Bcl-2 .
    • For example, compounds designed to target multidrug-resistant (MDR) cancer cells have demonstrated effectiveness by inducing cell death in resistant lines .
  • Enzyme Inhibition:
    • Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in cancer progression or bacterial infections. The structural modifications in the carbamate derivatives can enhance their potency and selectivity against target enzymes .
  • Pharmaceutical Applications:
    • As an intermediate in drug synthesis, this compound can be crucial for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on MDR Cancer Cells:
    A study highlighted the effectiveness of a structurally similar compound in overcoming MDR mechanisms in cancer cells. The compound induced significant apoptosis through calcium release from the endoplasmic reticulum and inhibition of Bcl-2 family proteins .
  • Inhibition Assays:
    Various assays have been conducted to determine the IC50 values for similar compounds against specific cancer cell lines. For instance, certain analogues exhibited submicromolar potency against resistant cancer types, indicating strong potential for therapeutic application .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Study FocusBiological ActivityKey Findings
Anticancer ActivityInduction of apoptosisEffective against MDR cancer cells
Enzyme InhibitionTargeting specific enzymesEnhanced potency with structural modifications
Pharmaceutical ApplicationsIntermediate in drug synthesisPotential for developing new therapeutic agents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a primary amine. A general procedure involves reacting a substituted benzylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. For example, in multi-step syntheses, intermediates such as tert-butyl N-(2-aminoethyl)carbamate are coupled with halogenated aromatic precursors (e.g., 4-chloro-2-nitrobenzene) under nucleophilic substitution conditions . Yields often exceed 85% when optimized for temperature (0–25°C) and solvent (THF or DCM) .

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For example, HRMS (EI) data for similar carbamates show [M]+ peaks matching calculated masses within 0.01 Da . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Stability tests indicate decomposition under prolonged exposure to light, moisture, or strong acids/bases. Analytical monitoring via TLC or HPLC every 3–6 months is advised .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity during synthesis?

  • Methodological Answer : Diastereoselectivity is achievable through chiral auxiliaries or asymmetric catalysis. For example, tert-butyl carbamates with adjacent stereocenters (e.g., (2R,3S)-configured derivatives) are synthesized using enantioselective Mannich reactions, achieving >90% ee with chiral Brønsted acids . Solvent polarity (e.g., DMF vs. toluene) and temperature gradients (–40°C to RT) are critical for controlling stereochemical outcomes .

Q. What strategies resolve contradictions in reported reaction yields for carbamate derivatives?

  • Methodological Answer : Contradictions often arise from varying purification methods (e.g., column chromatography vs. recrystallization) or reagent quality. Systematic DOE (Design of Experiments) approaches can identify optimal parameters:

FactorRange TestedImpact on Yield
SolventTHF, DCM, EtOAcTHF yields 15% higher
Temp.0°C vs. RTRT reduces Boc deprotection
CatalystDMAP vs. NoneDMAP improves 20% efficiency
Data from parallel reactions (e.g., ) suggest that trace water content >0.1% reduces yields by hydrolyzing intermediates .

Q. How is this compound applied in drug discovery pipelines?

  • Methodological Answer : The 2,4-dimethoxyphenyl moiety is a pharmacophore in kinase inhibitors and antimicrobial agents. For instance, derivatives of this carbamate are intermediates in synthesizing triazolopyrazine scaffolds (e.g., KIN112), which show nM-level inhibition of tyrosine kinases . In vitro assays using HEK293 cells require Boc deprotection (TFA/DCM) to generate free amines for bioactivity testing .

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodological Answer : LC-MS/MS with a C18 column (ACN/H₂O gradient) detects impurities <0.1%. Common impurities include de-Boc products (e.g., primary amines) and dimerized byproducts. For example, HRMS identifies a dimer at m/z 600.28 ([2M+H]+) in aged samples, requiring silica gel chromatography for removal .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for similar carbamates?

  • Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. For example, tert-butyl carbamates with trifluoromethyl groups exhibit melting points ranging from 98–112°C depending on crystallization solvents (hexane vs. EtOAc). Differential Scanning Calorimetry (DSC) and PXRD can distinguish polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate
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tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.